molecular formula C12H13NO3S B11773973 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole

Cat. No.: B11773973
M. Wt: 251.30 g/mol
InChI Key: VPBOXSNQXGBLCW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate pyrrole precursor under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrrole compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole can be compared with other similar compounds, such as 2-methoxyphenyl isocyanate and methylsulfonyl indole-benzimidazoles These compounds share some structural similarities but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C12H13NO3S/c1-16-10-5-3-9(4-6-10)12-11(7-8-13-12)17(2,14)15/h3-8,13H,1-2H3

InChI Key

VPBOXSNQXGBLCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C

Origin of Product

United States

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